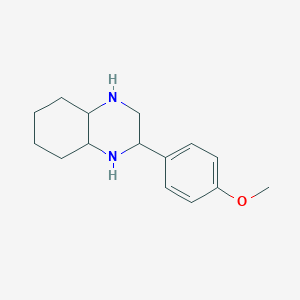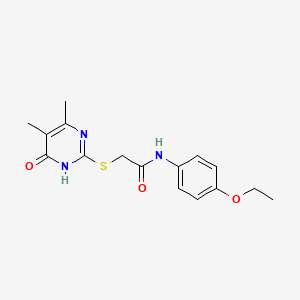
2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. DMPT is a thioester derivative of acetamide and is widely used in various fields of research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the chemical structure of interest, shows promising anticonvulsant properties. The synthesis of these derivatives involves alkylation reactions in a Dimethylformamide environment, with subsequent pharmacological evaluation indicating moderate anticonvulsant activity. The study utilizes molecular docking methods to predict the affinity of these compounds to anticonvulsant biotargets, demonstrating a potential application in the treatment of seizures (Severina et al., 2020).
Radioligand Imaging
Another application involves the synthesis of radioligands, such as DPA-714, which is used for imaging the translocator protein (18 kDa) with PET. This process entails a tosyloxy-for-fluorine nucleophilic aliphatic substitution, highlighting the compound's relevance in neuroimaging and the study of neurological disorders (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
Compounds derived from visnaginone and khellinone, showcasing structures akin to the query compound, demonstrate significant antimicrobial and antifungal activities. This is accomplished through the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines, further evaluated for their inhibitory effects on cyclooxygenase-1/2, offering potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis and Evaluation of Antimicrobial Agents
Studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrate the potential of these compounds as antimicrobial agents. This research underscores the value of such derivatives in developing new antibacterial and antifungal medications (Hossan et al., 2012).
Antifungal Agents Development
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, similar in function to the queried compound, have been identified as effective antifungal agents against Candida and Aspergillus species. This discovery points to their potential application in treating fungal infections, further supported by their improved plasmatic stability through structural optimization (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-13-7-5-12(6-8-13)18-14(20)9-23-16-17-11(3)10(2)15(21)19-16/h5-8H,4,9H2,1-3H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILGJQSFHODCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

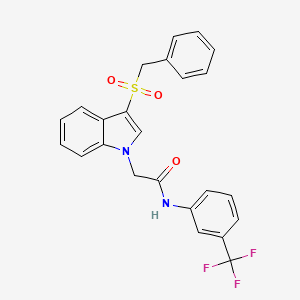
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)
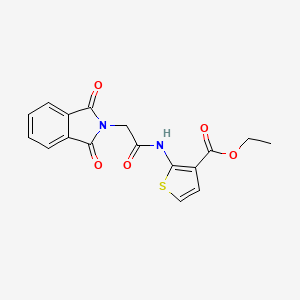
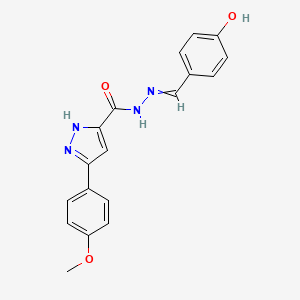

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
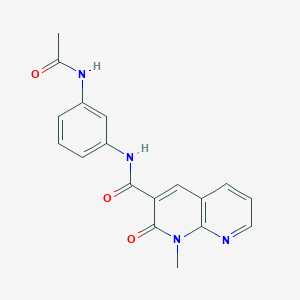
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

